N-(4-ethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(4-ethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. This spirocyclic scaffold is substituted with a methyl group at position 8, a p-tolyl (4-methylphenyl) group at position 3, and a thioacetamide side chain at position 2. The acetamide moiety is further functionalized with a 4-ethylphenyl group.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4OS/c1-4-19-7-11-21(12-8-19)26-22(30)17-31-24-23(20-9-5-18(2)6-10-20)27-25(28-24)13-15-29(3)16-14-25/h5-12H,4,13-17H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTYHXTVWPPXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that contributes to its unique biological activity. The molecular formula is , and it has a molar mass of 398.54 g/mol. The presence of the triazaspiro moiety is significant for its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly those involved in psychiatric disorders. For example, derivatives of triazaspiro compounds have shown potential as antipsychotic agents , primarily by modulating dopamine and serotonin receptors.
- Dopamine Receptor Modulation : Compounds similar to this compound have been observed to exhibit antipsychotic effects through the inhibition of dopamine D2 receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .
- Serotonin Receptor Interaction : The compound may also influence serotonin receptors, particularly the 5-HT2A subtype, which is implicated in mood regulation and psychotic symptoms .
Biological Activity Studies
Several studies have evaluated the biological activity of triazaspiro compounds, focusing on their efficacy and safety profiles.
Case Study: Antipsychotic Activity
A study on related triazaspiro compounds demonstrated that they possess significant antipsychotic properties with a favorable side effect profile. For instance, one compound showed effective suppression of self-stimulation behavior in rats at doses that did not induce catalepsy, suggesting a lower risk for extrapyramidal symptoms commonly associated with traditional antipsychotics .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antipsychotic | Significant reduction in symptoms | |
| Dopamine receptor binding | High affinity for D2 receptors | |
| Serotonin receptor binding | Modulation of 5-HT2A receptors |
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Preliminary studies indicate that similar compounds can exhibit dose-dependent toxicity; however, specific toxicological data for this compound is limited.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 4-ethylphenyl group in the target compound may enhance lipophilicity compared to the 2,3-dimethylphenyl group in the analog from .
- Chlorine vs.
Core-Modified Spirocyclic Analogs
Compounds with alternative spirocyclic frameworks highlight the impact of heteroatom arrangement:
Key Observations:
- Heteroatom Influence : The 1,4,8-triaza core in the target compound may offer greater hydrogen-bonding capacity compared to the 1-thia-4-aza system in .
- Thermal Stability: Quinazolinone analogs in exhibit higher melting points (e.g., 315.5°C for 8), suggesting stronger intermolecular forces than spirotriazaspiro systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
